Sarmesin

Vue d'ensemble

Description

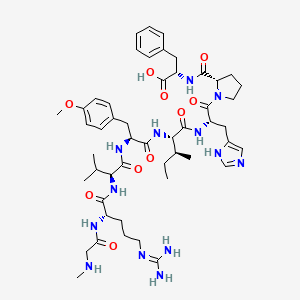

Sarmesin, also known as [Sar1Tyr(OMe)4] Angiotensin II, is a synthetic analogue of Angiotensin II. It is produced by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This compound acts as a competitive blocker of Angiotensin II receptors, exhibiting a pA2 value of 7.5 and a short duration of action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sarmesin is synthesized by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This involves the use of methylating agents under controlled conditions to ensure the selective modification of the hydroxyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide analogues on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions: Sarmesin primarily undergoes substitution reactions due to the presence of functional groups that can be modified. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

Methylation: Methylating agents such as methyl iodide or dimethyl sulfate are used for the methylation of the hydroxyl group.

Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds in this compound.

Major Products Formed:

Methylated Derivatives: The primary product of the methylation reaction is the methylated analogue of [Sar1] Angiotensin II.

Hydrolyzed Peptides: Hydrolysis reactions yield smaller peptide fragments.

Applications De Recherche Scientifique

Chemistry:

Receptor Binding Studies: Sarmesin is used to study the binding affinity and specificity of Angiotensin II receptors.

Biology:

Cardiovascular Research: It is employed in research related to hypertension and cardiovascular diseases due to its ability to block Angiotensin II receptors.

Medicine:

Antihypertensive Agent: this compound has potential therapeutic applications as an antihypertensive agent by inhibiting the effects of Angiotensin II.

Industry:

Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting the renin-angiotensin system.

Mécanisme D'action

Sarmesin exerts its effects by competitively blocking Angiotensin II receptors. By binding to these receptors, it prevents Angiotensin II from exerting its vasoconstrictive and hypertensive effects. This leads to a reduction in blood pressure and vascular resistance .

Molecular Targets and Pathways:

Angiotensin II Receptors: this compound targets Angiotensin II receptors, specifically the AT1 receptor subtype.

Renin-Angiotensin System: It modulates the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Comparaison Avec Des Composés Similaires

Sarilesin: Another Angiotensin II analogue with similar receptor-blocking properties.

Losartan: A non-peptide Angiotensin II receptor antagonist used clinically as an antihypertensive agent.

Uniqueness of Sarmesin: this compound is unique due to its specific modification of the tyrosine hydroxyl group, which enhances its receptor-binding affinity and selectivity. Unlike non-peptide antagonists like Losartan, this compound’s peptide nature allows for more precise interactions with the receptor binding sites .

Activité Biologique

Sarmesin is a peptide compound that serves as an antagonist to angiotensin II, a key regulator in blood pressure and fluid balance. Its structural modifications and biological activities have been the focus of various studies, particularly regarding its potential therapeutic applications in cardiovascular diseases.

Structural Characteristics

This compound is derived from angiotensin II and features specific amino acid substitutions that influence its bioactivity. The modifications typically include:

- Position 1 : Sarcosine (Sar)

- Position 4 : Methylated Tyrosine (Tyr(OMe)4)

- Position 7 : Variants such as L-azetidine-2-carboxylic acid (Aze) or L-pipecolic acid (Pip)

These substitutions are crucial for its interaction with angiotensin receptors, affecting both agonistic and antagonistic properties.

This compound primarily acts as a type II antagonist of angiotensin II, displaying significant binding affinity to angiotensin receptors. Its mechanism involves:

- Competitive Inhibition : this compound competes with angiotensin II for receptor binding, thereby inhibiting the physiological effects mediated by this hormone.

- Receptor Desensitization : It has been shown to induce desensitization of the angiotensin receptor, a process that may lead to altered signaling pathways and reduced receptor responsiveness over time .

Pharmacological Studies

In pharmacological assays, this compound has demonstrated variable intrinsic activity depending on its structural modifications. Notable findings include:

- Uterine Assays : In isolated rat uterus assays, this compound analogs exhibited low intrinsic agonist activity but retained significant antagonist properties with pA2 values ranging from 6.5 to 8.5 depending on the specific modifications .

- Structure-Activity Relationship (SAR) : Studies indicate that the introduction of specific amino acids at certain positions can enhance or diminish this compound's effectiveness. For example, substituting Tyr with Phe at position 4 resulted in varying antagonist potencies .

Case Studies

Several studies have explored the therapeutic potential of this compound and its analogs:

- Cardiovascular Applications : Research indicates that this compound may play a role in managing hypertension by blocking angiotensin II effects, which could provide a basis for developing new antihypertensive drugs.

- Addiction Studies : Emerging evidence suggests that sartans (a class of drugs that includes this compound analogs) may help prevent tolerance and addiction mechanisms related to substances like methamphetamine .

Data Table of Biological Activity

| Compound | Position 1 | Position 4 | Position 7 | pA2 Value | Activity Type |

|---|---|---|---|---|---|

| This compound | Sar | Tyr(OMe)4 | Aze | 7.4 | Type II Antagonist |

| This compound (Pip) | Sar | Tyr(OMe)4 | Pip | 6.5 | Type II Antagonist |

| Sarilesin | Sar | Ile | Aze | 7.1 | Type I Antagonist |

| [Sar1]ANGII | Sar | Tyr | Aze | 8.5 | Agonist |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)/t30-,35-,36-,37-,38-,39-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAVNPIJIPGMN-PNGYUKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88874-29-7 | |

| Record name | Angiotensin II, sar(1)-Me-tyr(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.